![molecular formula C13H13NO2 B3059329 2-(2,4-Dimethoxyphenyl)pyridine CAS No. 98061-24-6](/img/structure/B3059329.png)
2-(2,4-Dimethoxyphenyl)pyridine
Overview
Description
2-(2,4-Dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a nitrogen-containing heterocycle used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it is involved in the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction . It also reacts with 2-cyanothioacetamide to afford the corresponding pyridinethione .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 g/mol . Its InChI code is 1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 .Scientific Research Applications
Photophysical and Electrochemical Properties
- Synthesis and Properties of Pyridines : Compounds similar to 2-(2,4-Dimethoxyphenyl)pyridine have been synthesized and studied for their photophysical and electrochemical properties. These studies reveal insights into charge transfer transitions and redox reactions, contributing to a deeper understanding of their potential applications in various fields, including materials science and electronics (Golla et al., 2020).
Crystal Structures and Intramolecular Interactions
- Crystal Structure Analysis : Research on similar compounds has focused on understanding the crystal structures and intramolecular interactions, such as dihydrogen bonds. This knowledge is crucial for designing materials with desired physical and chemical properties (Grabowski et al., 2004).
Biological Activity
- Anticancer Applications : Some derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells, making them potential candidates for anticancer drug development (Androutsopoulos & Spandidos, 2017).
Catalytic Applications
- Catalysis : Compounds incorporating this compound structures have been utilized in catalytic processes, such as the oligomerization of ethylene. This highlights their potential in industrial applications (Kermagoret & Braunstein, 2008).
Polymeric Materials
- Polymer Synthesis : Derivatives of this compound have been used in synthesizing novel polyimides. These polymers exhibit desirable properties like good thermal stability and mechanical strength, making them useful in various high-performance material applications (Wang et al., 2006).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that its targets could be related to the catalysts and reagents involved in this reaction.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it’s likely that this compound interacts with its targets (possibly catalysts and reagents) to facilitate the formation of carbon–carbon bonds .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that it plays a role in the biochemical pathways related to carbon–carbon bond formation.
Pharmacokinetics
A study on a similar compound, ar-l 57 cl, showed that after a single intravenous dose, the decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it’s likely that its action results in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2,4-Dimethoxyphenyl)pyridine may be relatively stable under a variety of environmental conditions.
Future Directions
The future directions for 2-(2,4-Dimethoxyphenyl)pyridine research could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are highly needed in medicinal and agricultural chemistry . Additionally, the exploration of its potential therapeutic applications could be another area of focus .
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRXPISVHPSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445731 | |
Record name | 2-(2,4-dimethoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98061-24-6 | |
Record name | 2-(2,4-dimethoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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